molecular formula C15H19FN6O2 B8368677 [4-Amino-1-(5-fluoro-4-methoxy-6-methyl-pyrimidin-2-yl)-4-pyrazin-2-yl-pyrrolidin-3-yl]methanol

[4-Amino-1-(5-fluoro-4-methoxy-6-methyl-pyrimidin-2-yl)-4-pyrazin-2-yl-pyrrolidin-3-yl]methanol

Cat. No. B8368677
M. Wt: 334.35 g/mol
InChI Key: ANHULAGGABEQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09328124B2

Procedure details

A solution of 5-(5-fluoro-4-methoxy-6-methyl-pyrimidin-2-yl)-6a-pyrazin-2-yl-3,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]isoxazole (0.92 g, 2.77 mmol) in ethanol (40 mL) is hydrogenated at 50 psi in the presence of Raney nickel (as a slurry in water) (2.7 g, 45.54 mmol) for 5 hours using a PARR hydrogenator. Methanol is added and the catalyst removed by filtration through a pad of diatomaceous earth. The diatomaceous earth pad is washed with methanol. The combined filtrates are concentrated under reduced pressure to give the title compound (0.92 g, 99%). ES/MS (m/e): 335 (M+1).
Name
5-(5-fluoro-4-methoxy-6-methyl-pyrimidin-2-yl)-6a-pyrazin-2-yl-3,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]isoxazole
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
99%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([O:23][CH3:24])=[N:4][C:5]([N:9]2[CH2:16][CH:15]3[C:11]([C:17]4[CH:22]=[N:21][CH:20]=[CH:19][N:18]=4)([NH:12][O:13][CH2:14]3)[CH2:10]2)=[N:6][C:7]=1[CH3:8].CO>C(O)C.[Ni].O>[NH2:12][C:11]1([C:17]2[CH:22]=[N:21][CH:20]=[CH:19][N:18]=2)[CH2:10][N:9]([C:5]2[N:4]=[C:3]([O:23][CH3:24])[C:2]([F:1])=[C:7]([CH3:8])[N:6]=2)[CH2:16][CH:15]1[CH2:14][OH:13]

Inputs

Step One
Name
5-(5-fluoro-4-methoxy-6-methyl-pyrimidin-2-yl)-6a-pyrazin-2-yl-3,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]isoxazole
Quantity
0.92 g
Type
reactant
Smiles
FC=1C(=NC(=NC1C)N1CC2(NOCC2C1)C1=NC=CN=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the catalyst removed by filtration through a pad of diatomaceous earth
WASH
Type
WASH
Details
The diatomaceous earth pad is washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates are concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1(C(CN(C1)C1=NC(=C(C(=N1)OC)F)C)CO)C1=NC=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.